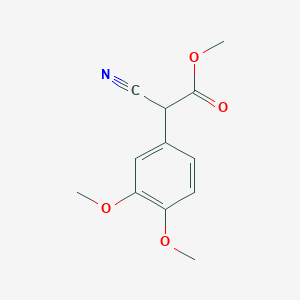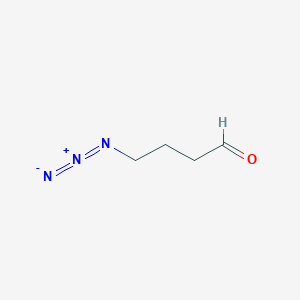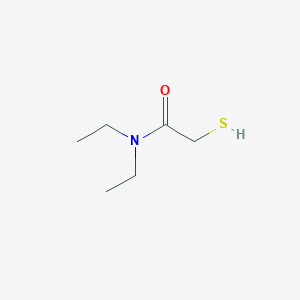
1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid” is a chemical compound with a molecular weight of 262.27 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wirkmechanismus
The mechanism of action of 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to interact with enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of prolyl oligopeptidase, which is involved in the degradation of neuropeptides. This compound has also been shown to interact with the active site of enzymes such as dipeptidyl peptidase IV and has been used as a tool for the study of enzyme kinetics and inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in neuropeptide degradation, which may have implications for the treatment of neurological disorders. This compound has also been shown to interact with enzymes involved in glucose metabolism, which may have implications for the treatment of diabetes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also stable and can be easily synthesized using different methods. However, this compound also has some limitations. It is relatively expensive and may not be readily available for some researchers. It also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid. One direction is the development of this compound-based inhibitors for enzymes involved in neuropeptide degradation. Another direction is the development of this compound-based compounds for the treatment of diabetes and other metabolic disorders. Additionally, the study of this compound-ligand interactions may lead to the development of new drugs for various diseases. Finally, the use of this compound as a building block for the synthesis of peptidomimetics and other bioactive compounds may lead to the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a small molecule that has been widely used in scientific research due to its unique properties. It has been synthesized using different methods and has been studied extensively for its potential applications in various fields. This compound has been shown to have various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of this compound that may lead to the development of new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a substrate for enzymes such as prolyl oligopeptidase and has been shown to inhibit the activity of these enzymes. This compound has also been used as a ligand for the study of protein-ligand interactions using techniques such as NMR spectroscopy and X-ray crystallography. Additionally, this compound has been used as a building block for the synthesis of peptidomimetics and other bioactive compounds.
Eigenschaften
IUPAC Name |
1-(2-acetamidoacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7H,2-5H2,1H3,(H,10,12)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPYHWQBGPPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















